An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylethane
An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethane, also known as bibenzyl, is a significant organic compound that serves as a fundamental building block in the synthesis of a variety of more complex molecules. Its structural motif is present in numerous natural products and pharmacologically active compounds. A thorough understanding of the synthetic pathways leading to 1,2-diphenylethane is therefore crucial for researchers and professionals in the fields of organic chemistry and drug development. This technical guide provides a comprehensive overview of the core synthesis mechanisms and pathways for 1,2-diphenylethane, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows.
The synthesis of 1,2-diphenylethane can be achieved through several distinct routes, each with its own set of advantages and limitations regarding starting materials, reaction conditions, and overall efficiency. The most prominent methods include the Wurtz reaction, reductive coupling of benzyl halides, Grignard reagent coupling, Friedel-Crafts alkylation, catalytic hydrogenation of stilbene, and the reduction of deoxybenzoin via Clemmensen or Wolff-Kishner reactions. The choice of a particular synthetic strategy often depends on factors such as the availability of precursors, desired yield and purity, and scalability of the reaction.
This guide will delve into the intricacies of each of these synthetic approaches, providing the necessary technical details to enable researchers to make informed decisions in their synthetic endeavors.
General Experimental Workflow
The synthesis of 1,2-diphenylethane, regardless of the specific pathway chosen, generally follows a common workflow. This involves the reaction setup, the chemical transformation itself, and subsequent workup and purification steps to isolate the final product.
Wurtz Reaction
The Wurtz reaction is a classic method for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides in the presence of a metal, typically sodium.[1] For the synthesis of 1,2-diphenylethane, benzyl halides are used as the starting material.
Mechanism
The mechanism of the Wurtz reaction is thought to proceed through either a radical pathway or an organometallic intermediate.[2][3]
-
Radical Pathway: A sodium atom transfers an electron to the benzyl halide, leading to the formation of a benzyl radical and a sodium halide. Two benzyl radicals then dimerize to form 1,2-diphenylethane.[2]
-
Organometallic Pathway: A sodium atom transfers an electron to the benzyl halide to form a benzyl radical. A second sodium atom then transfers another electron to the benzyl radical to form a benzyl anion (as an organosodium reagent). This nucleophilic benzyl anion then attacks a second molecule of benzyl halide in an SN2 reaction to form the product.[3]
Quantitative Data
| Reactant | Reagent | Solvent | Conditions | Yield | Reference |
| Benzyl chloride | Sodium | Toluene (optional) | Reflux | Not specified | [4] |
| Toluene | Potassium persulfate | Water | 4 hours at water bath temperature | 15% | [4] |
Experimental Protocol: Wurtz Synthesis from Benzyl Chloride[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirrer, add 50 parts of benzyl chloride. An inert solvent such as toluene can also be used.
-
Reagent Addition: Add a slight excess of sodium (12 parts) to the flask.
-
Reaction: Heat the reaction mixture under reflux until no further change is observed.
-
Workup (without toluene): If no toluene was used, extract the reaction mixture with anhydrous ether. Fractionally distill the ethereal extract to obtain 1,2-diphenylethane.
-
Workup (with toluene): If toluene was used, pour off the toluene solution. Wash the residue once or twice by decantation with toluene. Combine the toluene liquors and fractionate them.
-
Purification: Recrystallize the crude 1,2-diphenylethane from alcohol to obtain colorless needles.
Reductive Coupling of Benzyl Halides with Iron
A variation of the reductive coupling methodology involves the use of reduced iron powder, often in the presence of a copper catalyst, to couple benzyl halides. This method can be more cost-effective and scalable for industrial applications.
Mechanism
The reaction is catalyzed by a mixture of copper and cuprous chloride, which is generated in situ from copper chloride and reduced iron powder. This catalytic system facilitates the coupling of benzyl chloride with the reduced iron powder to form 1,2-diphenylethane.[5][6]
Quantitative Data
| Reactant | Reagents | Solvent | Conditions | Yield | Reference |
| Benzyl chloride (500g) | Reduced iron powder (180g), Copper(II) chloride (10g) in 0.1% HCl (100g) | Water (400g) | 80-85 °C, 3 hours | Not specified | [5] |
Experimental Protocol: Reductive Coupling with Iron Powder[5]
-
Catalyst Preparation: In a 1000 mL reactor, add 400 g of water and 180 g of reduced iron powder. Stir the mixture and slowly add a solution of 10 g of copper(II) chloride in 100 g of 0.1% hydrochloric acid at room temperature.
-
Reactant Addition: After 10 minutes, add 500 g of benzyl chloride to the reactor.
-
Reaction: Heat the reactor to maintain a temperature of 80-85 °C and continue stirring for 3 hours.
-
Workup and Purification: The patent describes further processing to isolate the product, which would typically involve filtration, separation of the organic layer, and purification by distillation or recrystallization.
Grignard Reagent Coupling
The Grignard reaction is a versatile method for forming carbon-carbon bonds. While typically used for the addition of an organomagnesium halide to a carbonyl group, it can also be adapted for the synthesis of 1,2-diphenylethane through the coupling of a benzyl Grignard reagent with a benzyl halide. However, the formation of 1,2-diphenylethane is often a side product in the preparation of benzylmagnesium halides.[6][7]
Mechanism
The reaction involves the formation of a benzylmagnesium halide (Grignard reagent) from a benzyl halide and magnesium metal. This Grignard reagent can then react with another molecule of benzyl halide in a coupling reaction to yield 1,2-diphenylethane.[7]
Quantitative Data
| Reactant | Reagent | Solvent | Conditions | Yield | Reference |
| Benzyl chloride | Magnesium | Diethoxymethane | 2 hours at 20 °C | 99% (of Grignard), 1,2-diphenylethane as byproduct | [8] |
| Benzyl chloride | Magnesium | THF/Toluene (10:1) | Continuous flow | 97% (of Grignard), 2% 1,2-diphenylethane | [6] |
Experimental Protocol: Grignard Reagent Formation (with 1,2-diphenylethane as byproduct)[8]
-
Reaction Setup: In a jacketed reactor under a protective gas, place 300 g of diethoxymethane and 29.5 g (1213 mmol) of magnesium powder.
-
Reactant Addition: Over 2 hours, add 73.3 g (603 mmol) of benzyl chloride to the stirred suspension. Maintain the reaction temperature at 20 °C by cooling.
-
Reaction Completion: Continue stirring for an additional 2 hours at 20 °C to complete the reaction.
-
Workup: The precipitated solid and excess magnesium powder are separated by filtration. The filtrate contains the benzylmagnesium halide, with 1,2-diphenylethane as a byproduct.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. 1,2-Diphenylethane can be synthesized by the reaction of benzene with a suitable two-carbon electrophile, such as 1,2-dichloroethane, in the presence of a Lewis acid catalyst.
Mechanism
The mechanism involves the generation of a carbocation or a related electrophilic species from the alkyl halide and the Lewis acid catalyst (e.g., AlCl₃). This electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction. A second Friedel-Crafts alkylation on the initially formed product can occur, leading to the desired 1,2-diphenylethane.[7][9]
Quantitative Data
| Reactants | Catalyst | Conditions | Yield | Reference |
| Benzene, 1,2-Dibromoethane (10:1 molar ratio) | Not specified | 80-85 °C, 5 hours (followed by reaction with polyalkylates) | 62% | [1] |
Experimental Protocol: Friedel-Crafts Alkylation of Benzene[1]
This protocol describes a two-step process where the initial alkylation product is further reacted.
-
Initial Alkylation: React benzene and 1,2-dibromoethane in a 10:1 molar ratio. The reaction mixture is heated at 80-85°C for 5 hours. After workup, the excess benzene is recovered, leaving a mixture of polyalkylated benzenes.
-
Second Alkylation: The polyalkylate mixture is then reacted with additional benzene in a 1:1 or 2:1 gravimetric ratio. This reaction is also heated at 80-85°C for 5 hours.
-
Purification: After workup and recovery of benzene, the resulting liquid is distilled at 140°C under 8 mm Hg vacuum to yield 1,2-diphenylethane.
Catalytic Hydrogenation of Stilbene
The catalytic hydrogenation of the carbon-carbon double bond in stilbene (1,2-diphenylethene) is a direct and efficient method for the synthesis of 1,2-diphenylethane. This method is often characterized by high yields and clean reaction profiles.
Mechanism
The mechanism involves the adsorption of both the stilbene molecule and hydrogen gas onto the surface of a metal catalyst (e.g., palladium, platinum). The hydrogen atoms are then added across the double bond of the stilbene molecule in a stepwise manner, leading to the formation of 1,2-diphenylethane.[10]
Quantitative Data
| Reactant | Catalyst | Solvent | Conditions | Yield | Reference |
| trans-Stilbene (0.5 mmol) | SiNA-Pd (0.12 mol%) | Ethanol (2.0 mL) | 0.1 MPa H₂, 70 °C, 24h | Quantitative | [11] |
| Stilbene | Zn, NiCl₂·6H₂O | Methanol | Not specified | 74.1% | [1] |
Experimental Protocol: Hydrogenation of trans-Stilbene[11]
-
Reaction Setup: In a suitable reaction vessel, place 0.5 mmol of trans-stilbene, the SiNA-Pd catalyst (0.12 mol% Pd), and 2.0 mL of ethanol.
-
Reaction: Subject the mixture to a hydrogen atmosphere of 0.1 MPa and heat at 70 °C for 24 hours.
-
Workup and Purification: Upon completion, the catalyst can be recovered by filtration. The solvent is removed from the filtrate, and the resulting 1,2-diphenylethane can be further purified if necessary, although this procedure reports a quantitative yield of the product.
Reduction of Deoxybenzoin
Deoxybenzoin (1,2-diphenyl-1-ethanone) is a suitable precursor for the synthesis of 1,2-diphenylethane through the reduction of its carbonyl group. Two classical methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
Mechanism: Clemmensen Reduction
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the carbonyl group to a methylene group. The exact mechanism is not fully elucidated but is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of organozinc intermediates.[10][12]
Mechanism: Wolff-Kishner Reduction
The Wolff-Kishner reduction involves the conversion of the carbonyl group to a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent (such as ethylene glycol) to yield the alkane and nitrogen gas.[3][13][14]
Quantitative Data
| Reaction | Reactant | Reagents | Solvent | Conditions | Yield | Reference |
| Clemmensen | Deoxybenzoin | Zn(Hg), conc. HCl | Not specified | Generally good for aryl-alkyl ketones | [2] | |
| Wolff-Kishner | Deoxybenzoin | Hydrazine hydrate, KOH | Ethylene glycol | High temperature | Generally high | [1] |
Experimental Protocol: Wolff-Kishner Reduction of Deoxybenzoin (General Procedure)[15]
-
Hydrazone Formation: To a solution of deoxybenzoin in a high-boiling solvent like diethylene glycol monomethyl ether, add an excess of hydrazine monohydrate.
-
Base Addition: Add a strong base, such as potassium hydroxide, to the mixture at room temperature.
-
Reaction: Heat the resulting mixture, typically to around 110 °C for an initial period (e.g., 1 hour), and then increase the temperature to around 190-200 °C for several hours to drive the reaction to completion and expel nitrogen gas.
-
Workup: Cool the reaction mixture to room temperature and quench by adding an aqueous acid solution (e.g., 1.0 M HCl).
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether. Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by flash column chromatography or other suitable methods.
Synthesis from Benzyl Alcohol
A high-yield synthesis of 1,2-diphenylethane can be achieved from benzyl alcohol using sodium borohydride and iodine. This method offers a convenient route from a readily available starting material.
Mechanism
The reaction of sodium borohydride with iodine generates diborane in situ, which can reduce the benzyl alcohol. The precise mechanism for the coupling to form 1,2-diphenylethane under these conditions is complex and may involve radical intermediates or other reactive boron species.
Quantitative Data
| Reactant | Reagents | Solvent | Conditions | Yield | Reference |
| Benzyl alcohol (0.5 mmol) | NaBH₄ (1.0 mmol), I₂ (0.5 mmol) | Anhydrous acetonitrile (2 mL) | 100 °C, 24 hours in a sealed tube | 96% |
Experimental Protocol: Synthesis from Benzyl Alcohol
-
Reaction Setup: In a dry 25 mL reaction tube, sequentially add benzyl alcohol (0.5 mmol), sodium borohydride (1.0 mmol), iodine (0.5 mmol), and anhydrous acetonitrile (2 mL).
-
Reaction: Seal the tube and heat it at 100 °C for 24 hours.
-
Workup: Cool the reaction tube to room temperature and quench the reaction by adding 10 mL of water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, and then separate and purify the crude product by column chromatography to obtain 1,2-diphenylethane.
Conclusion
This technical guide has provided a detailed overview of the primary synthetic routes to 1,2-diphenylethane. The choice of a specific pathway will be dictated by the specific needs of the researcher, including the desired scale, purity requirements, and the availability and cost of starting materials and reagents. The Wurtz reaction and reductive coupling methods offer direct routes from benzyl halides. The Grignard reaction, while a powerful tool, may lead to 1,2-diphenylethane as a byproduct. Friedel-Crafts alkylation provides a classic approach for constructing the carbon skeleton from benzene. The hydrogenation of stilbene is a high-yielding method if the precursor is readily available. The reduction of deoxybenzoin via Clemmensen or Wolff-Kishner reactions offers flexibility in terms of acidic or basic conditions. Finally, the synthesis from benzyl alcohol using sodium borohydride and iodine presents a high-yield alternative from a common starting material. By understanding the mechanisms, quantitative aspects, and experimental protocols outlined in this guide, researchers and drug development professionals can effectively incorporate the synthesis of 1,2-diphenylethane and its derivatives into their research programs.
References
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- 5. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
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- 7. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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